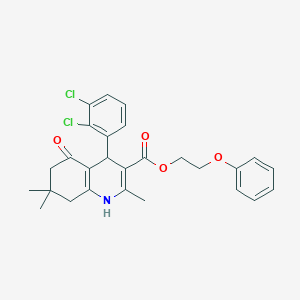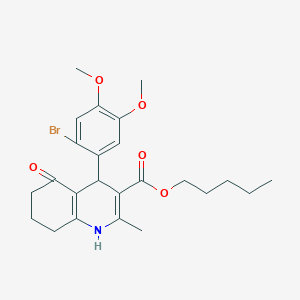![molecular formula C21H21ClN2O B494449 11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 82408-06-8](/img/structure/B494449.png)
11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties . This particular compound is structurally characterized by a benzene ring fused to a diazepine ring, with a chlorine atom attached to the phenyl ring.
準備方法
The synthesis of benzodiazepines, including 11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, typically involves the cyclization of aminobenzophenones. One common method is the continuous flow synthesis, which allows for efficient production of benzodiazepines . This method involves a combination of a nucleophilic aromatic substitution (S_NAr) reaction to produce a nitrodiarylamine intermediate, followed by reduction of the nitro group and subsequent cyclocondensation .
化学反応の分析
Benzodiazepines, including 11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, undergo various chemical reactions such as oxidation, reduction, and substitution . Common reagents used in these reactions include bromoacetyl chloride for acylation and ammonia for cyclization . The major products formed from these reactions are typically other benzodiazepine derivatives with different substituents on the phenyl ring.
科学的研究の応用
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Benzodiazepines are widely used for their anxiolytic and hypnotic properties . They are also used in the treatment of various mental disorders such as schizophrenia and anxiety . Additionally, benzodiazepines have been studied for their potential antiproliferative effects against cellular tumors .
作用機序
The mechanism of action of benzodiazepines involves the enhancement of gamma-aminobutyric acid (GABA) receptor responses . This leads to an increase in the opening frequency of GABA-activated chloride channels, resulting in a calming effect on the nervous system . The molecular targets of benzodiazepines are primarily the GABA-A receptors, which play a crucial role in mediating their pharmacological effects .
類似化合物との比較
Similar compounds to 11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include diazepam, fludiazepam, nordazepam, nitrazepam, clonazepam, and oxazepam . These compounds share the benzodiazepine core structure but differ in their substituents, which can affect their pharmacological properties. For example, clonazepam is known for its use in treating seizures and panic disorders , while diazepam is commonly used for its anxiolytic and muscle relaxant effects .
特性
CAS番号 |
82408-06-8 |
|---|---|
分子式 |
C21H21ClN2O |
分子量 |
352.9g/mol |
IUPAC名 |
6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H21ClN2O/c1-21(2)11-17-19(18(25)12-21)20(13-7-3-4-8-14(13)22)24-16-10-6-5-9-15(16)23-17/h3-10,20,23-24H,11-12H2,1-2H3 |
InChIキー |
JNFHSCFXVNXKOA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4Cl)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4Cl)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-4-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B494367.png)









![Methyl 2-({[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494385.png)


![Methyl 6-methyl-2-({[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494389.png)
